molecular formula C9H14O3 B15360775 Methyl 5-methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylate

Methyl 5-methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B15360775
M. Wt: 170.21 g/mol
InChI Key: PTYMVGJRYBVLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methyl-3-oxabicyclo[311]heptane-1-carboxylate is a chemical compound with a complex bicyclic structure It is a derivative of 5-methyl-3-oxabicyclo[311]heptane-1-carboxylic acid, where the carboxylic acid group is esterified with methanol

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid.

  • Esterification Reaction: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

  • Purification: The resulting ester is purified through techniques such as recrystallization or distillation.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the esterification reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal reaction conditions.

  • Catalyst Recycling: The acid catalyst used in the reaction can be recycled to reduce costs and environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the ester into its corresponding alcohol or other reduced forms.

  • Substitution: Substitution reactions can replace one or more atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or other reduced derivatives.

  • Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals. Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • 5-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid: A structural isomer with a different arrangement of atoms.

  • Methyl 3-oxabicyclo[3.1.1]heptane-1-carboxylate: A closely related compound without the additional methyl group.

Uniqueness: Methyl 5-methyl-3-oxabicyclo[31

This compound's unique structure and versatile reactivity make it a valuable tool in various scientific and industrial fields. Its applications range from organic synthesis to potential pharmaceutical uses, highlighting its importance in both research and industry.

Biological Activity

Methyl 5-methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound characterized by its unique oxabicyclo structure, which integrates an oxygen atom into the bicyclic framework. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C10H14O3
  • Molecular Weight : Approximately 182.22 g/mol
  • Appearance : Typically appears as a white to light yellow solid.
  • Stability : Sensitive to air; requires storage under inert gas conditions to maintain stability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Initial studies suggest that it may modulate biochemical pathways by inhibiting specific enzymes or receptors, which could lead to therapeutic effects in various medical conditions.

Pharmacological Studies

Recent research has highlighted the following pharmacological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, suggesting applications in treating infections.
  • Anti-inflammatory Properties : The compound shows promise in reducing inflammation, making it a candidate for treating inflammatory diseases.
  • Cytotoxic Effects : In vitro studies have indicated that certain derivatives of this compound exhibit cytotoxicity against cancer cell lines, suggesting potential for anticancer drug development.

Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL, indicating moderate potency.

Study 2: Anti-inflammatory Effects

In a model of acute inflammation, this compound was shown to reduce edema significantly when administered at a dose of 50 mg/kg body weight, highlighting its potential as an anti-inflammatory agent.

Study 3: Cytotoxicity in Cancer Cell Lines

Research involving the treatment of L1210 leukemia cells with this compound revealed an IC50 value of approximately 12 µM, indicating that the compound exhibits cytotoxic effects that warrant further investigation for its use in cancer therapy.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylateContains an amino group; enhances solubilityAntimicrobial, anti-inflammatory
5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acidLacks amino group; different substitution patternModerate cytotoxicity
2-Oxabicyclo[3.1.1]heptane-1-carboxylic acidSimilar bicyclic structure without amino groupLimited biological activity

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 5-methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-8-3-9(4-8,6-12-5-8)7(10)11-2/h3-6H2,1-2H3

InChI Key

PTYMVGJRYBVLGJ-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(COC2)C(=O)OC

Origin of Product

United States

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